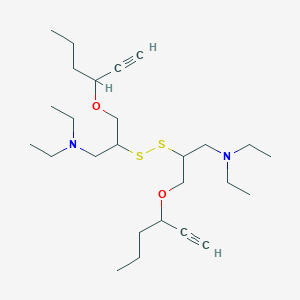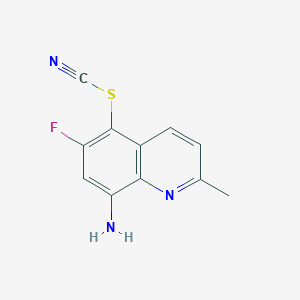
3,3,4-Trimethylnonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4-Trimethylnonane is an organic compound with the molecular formula C12H26. It belongs to the class of alkanes, which are saturated hydrocarbons. This compound is characterized by its branched structure, with three methyl groups attached to the nonane backbone. The molecular weight of this compound is 170.3348 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4-Trimethylnonane can be achieved through various organic synthesis methods. One common approach involves the alkylation of nonane with methylating agents under specific conditions. For instance, the reaction of nonane with methyl iodide in the presence of a strong base like sodium hydride can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes. Catalysts such as zeolites or metal oxides can facilitate the alkylation reactions, ensuring higher yields and selectivity. The reaction conditions, including temperature and pressure, are optimized to maximize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
3,3,4-Trimethylnonane undergoes various chemical reactions typical of alkanes. These include:
Oxidation: In the presence of strong oxidizing agents like potassium permanganate, this compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, under extreme conditions, they can be reduced to form smaller hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or elevated temperatures.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Smaller hydrocarbons.
Substitution: Halogenated alkanes.
Scientific Research Applications
3,3,4-Trimethylnonane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of hydrocarbon behavior and properties. Its branched structure makes it a model compound for understanding the effects of branching on physical and chemical properties.
Biology: While not directly used in biological studies, its derivatives can be employed in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 3,3,4-Trimethylnonane is primarily related to its chemical reactivity. As an alkane, it is relatively inert under standard conditions. under specific conditions, it can undergo reactions such as oxidation and substitution. The molecular targets and pathways involved in these reactions depend on the nature of the reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
- 3,4,7-Trimethylnonane
- 2,3,4-Trimethylpentane
- 3,3,7-Trimethylnonane
- 2,2,4,6-Tetramethyloctane
Uniqueness
3,3,4-Trimethylnonane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity profiles. This uniqueness makes it valuable for studying the effects of molecular structure on hydrocarbon behavior .
Properties
CAS No. |
62184-18-3 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3,3,4-trimethylnonane |
InChI |
InChI=1S/C12H26/c1-6-8-9-10-11(3)12(4,5)7-2/h11H,6-10H2,1-5H3 |
InChI Key |
RNCRKMFELJSFRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Spiro[2.9]dodeca-7,11-diene](/img/structure/B14546068.png)

![N-[(2E,4E)-5-(3-hydroxy-5-oxo-2H-telluropyran-4-yl)penta-2,4-dienylidene]acetamide](/img/structure/B14546072.png)





![N-[(6-Hydroxy-3-oxo-3,6-dihydro-2H-pyran-2-yl)methyl]acetamide](/img/structure/B14546098.png)

